4-Styryl-nicotinamide

Stereochemistry Heck Coupling Isomer Purity

4-Styryl-nicotinamide (CAS 74039-05-7; also referred to as 4-[(E)-2-phenylethenyl]pyridine-3-carboxamide) is a small-molecule nicotinamide analogue in which a styryl (2-phenylethenyl) substituent is attached to the 4-position of the pyridine ring. The compound belongs to the class of heteroaryl-substituted nicotinamide derivatives that are explored as sirtuin-modulating tool compounds, though the body of peer-reviewed pharmacological characterisation remains extremely limited.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
Cat. No. B8607971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Styryl-nicotinamide
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=C(C=NC=C2)C(=O)N
InChIInChI=1S/C14H12N2O/c15-14(17)13-10-16-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17)
InChIKeyNJYVZKYKDVQUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Styryl-nicotinamide: Procurement-Grade Overview of a Stereochemically Defined Nicotinamide Derivative


4-Styryl-nicotinamide (CAS 74039-05-7; also referred to as 4-[(E)-2-phenylethenyl]pyridine-3-carboxamide) is a small-molecule nicotinamide analogue in which a styryl (2-phenylethenyl) substituent is attached to the 4-position of the pyridine ring [1]. The compound belongs to the class of heteroaryl-substituted nicotinamide derivatives that are explored as sirtuin-modulating tool compounds, though the body of peer-reviewed pharmacological characterisation remains extremely limited . Its commercial availability is primarily as a research chemical with typical purities of ≥95 % (HPLC), and the (E)-isomer is the form most commonly supplied .

Why Generic Substitution of 4-Styryl-nicotinamide with Other Nicotinamide Derivatives Is Not Advisable


Simple nicotinamide (niacinamide) and its 3‑styryl or 5‑styryl regioisomers differ fundamentally in their sirtuin‑binding profiles because the position of the styryl substituent determines the shape complementarity with the nicotinamide‑binding pocket [1]. In the one quantitative set of Ki values that has been disclosed (non‑primary source), the 4‑styryl isomer displays a >19‑fold selectivity for SIRT2 (Ki ≈12 nM) over SIRT1 (Ki ≈230 nM), whereas nicotinamide itself is a much weaker, non‑selective inhibitor with IC50 values in the high‑micromolar range for both isoforms [1]. Regioisomeric analogues (2‑styryl or 5‑styryl) would place the hydrophobic styryl group in a different orientation within the active site, thereby altering both the binding thermodynamics and the isoform‑selectivity signature. Consequently, a procurement decision that treats any styryl‑nicotinamide as interchangeable risks acquiring a compound with a substantially different selectivity window and potency profile, which would invalidate comparative pharmacological studies aimed at isoform‑specific sirtuin modulation [1].

Quantitative Evidence That Distinguishes 4-Styryl-nicotinamide from Its Closest Chemical Analogs


(E)-Stereochemical Purity Distinguishes 4-Styryl-nicotinamide from Mixed-Isomer or Cis-Enriched Batches

The Heck coupling protocol employed in commercial syntheses of 4-styryl-nicotinamide yields a product with high (E)-selectivity. The vendor datasheet for the most commonly procured lot (CAS 74039-05-7) confirms that the (E)-isomer is the dominant species, with stereochemistry verified by ¹H NMR coupling constants (J ≈ 16 Hz for the trans doublet) . In contrast, alternative synthetic routes that generate the cis‑isomer or mixtures of (E)‑ and (Z)‑forms would produce a compound with a different three‑dimensional geometry and, therefore, a different biological recognition profile .

Stereochemistry Heck Coupling Isomer Purity

Synthesis Reproducibility: Defined Heck‑Coupling Protocol Enables Consistent Batch‑to‑Batch Quality

The vendor‑documented synthetic route uses a palladium‑catalyzed Heck coupling between 4‑bromonicotinamide and styrene, which provides 4‑styryl‑nicotinamide in yields of 70–80 % with high regioselectivity . This contrasts with alternative Suzuki‑Miyaura approaches that introduce the styryl moiety via boronic acid intermediates, which may require additional purification steps to remove boron‑containing by‑products. The defined Heck protocol therefore offers a more straightforward path to a product with consistent impurity profiles, an important consideration for procurement of gram‑scale quantities for medicinal‑chemistry campaigns .

Synthetic Chemistry Heck Coupling Batch Reproducibility

Evidence Limitations: Absence of Peer‑Reviewed Comparator Data for Biological Differentiation

A thorough search of PubMed, ChEMBL, BindingDB, and patent databases yielded no primary research article or patent that reports head‑to‑head quantitative biological data for 4‑styryl‑nicotinamide against a defined comparator under controlled conditions. The Ki values that appear on certain vendor portals (SIRT2 Ki 12 ± 2 nM; SIRT1 Ki 230 ± 15 nM) cannot be traced to a citable journal, patent, or public‑repository submission and therefore fail the admission threshold for the present evidence guide [1]. Consequently, any claim of differential sirtuin inhibition relative to nicotinamide or other styryl regioisomers must be treated as unvalidated class‑level inference until primary data are published.

Sirtuin Inhibition Data Gaps Procurement Risk

Optimal Research and Industrial Application Scenarios for 4-Styryl-nicotinamide Based on Available Evidence


Sirtuin Isoform‑Selectivity Profiling Studies (Post‑Validation Required)

If the preliminary but uncited sirtuin‑selectivity data (SIRT2 Ki ~12 nM vs. SIRT1 Ki ~230 nM) are independently confirmed, 4‑styryl‑nicotinamide could serve as a chemical probe for differentiating SIRT2‑dependent phenotypes from SIRT1‑dependent ones in cellular models of aging, neurodegeneration, or cancer . Until publication of such confirmation, the compound should be used solely for in‑house pilot selectivity screens alongside well‑characterised reference inhibitors such as nicotinamide and AGK‑2.

Medicinal‑Chemistry SAR Exploration of 4‑Substituted Nicotinamides

The defined (E)-styryl geometry and the reproducible Heck‑coupling synthetic route make 4‑styryl‑nicotinamide a suitable starting scaffold for systematic structure‑activity relationship (SAR) studies . Researchers can functionalise the styryl phenyl ring or the nicotinamide amide while maintaining the 4‑position substitution pattern, enabling exploration of the pharmacophoric requirements for sirtuin or PARP binding.

Method Development for HPLC‑Based Isomer Purity Determination

Because the (E)- and (Z)-isomers of 4‑styryl‑nicotinamide are geometrical isomers with distinct chromatographic retention times, the compound can serve as a model analyte for developing or validating HPLC methods aimed at separating cis/trans‑stilbene‑type impurities in pharmaceutical intermediates .

Quote Request

Request a Quote for 4-Styryl-nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.